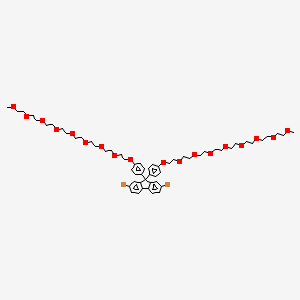
25,25'-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) is a complex organic compound that features a fluorene core substituted with bromine atoms and linked to polyether chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) typically involves multiple steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to produce 2,7-dibromo-9H-fluorene.
Formation of Bisphenol Linker: The dibromo-fluorene is then reacted with a bisphenol compound to form the bis(4,1-phenylene) linkage.
Attachment of Polyether Chains: Finally, the polyether chains are attached through etherification reactions, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The bromine atoms on the fluorene core can be substituted with various nucleophiles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Polymerization: Catalysts such as palladium complexes are often employed in polymerization reactions.
Major Products
Oxidation: Fluorenone derivatives.
Substitution: Various substituted fluorene derivatives.
Polymerization: High-molecular-weight polymers.
Applications De Recherche Scientifique
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Mécanisme D'action
The mechanism of action of this compound in its various applications involves its ability to interact with other molecules through its bromine and ether functionalities. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its polyether chains can interact with biological membranes, potentially aiding in the delivery of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) apart from these similar compounds is its extended polyether chains, which impart unique solubility and mechanical properties. This makes it particularly suitable for applications requiring flexible and durable materials .
Propriétés
Formule moléculaire |
C59H84Br2O18 |
|---|---|
Poids moléculaire |
1241.1 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-bis[4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluorene |
InChI |
InChI=1S/C59H84Br2O18/c1-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-53-9-3-49(4-10-53)59(57-47-51(60)7-13-55(57)56-14-8-52(61)48-58(56)59)50-5-11-54(12-6-50)79-46-44-77-42-40-75-38-36-73-34-32-71-30-28-69-26-24-67-22-20-65-18-16-63-2/h3-14,47-48H,15-46H2,1-2H3 |
Clé InChI |
VOOUCIFHUOGAKM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


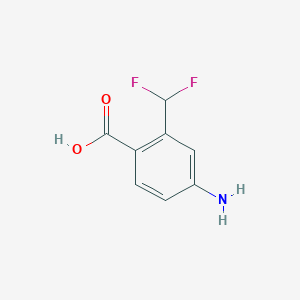
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
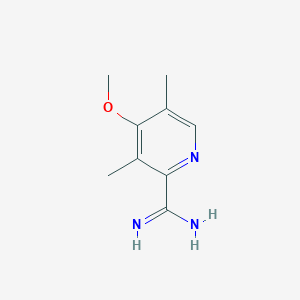
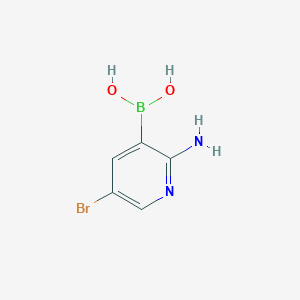
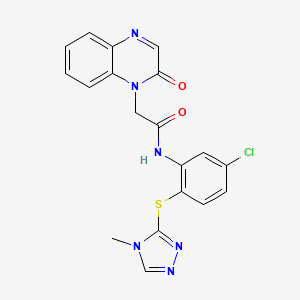

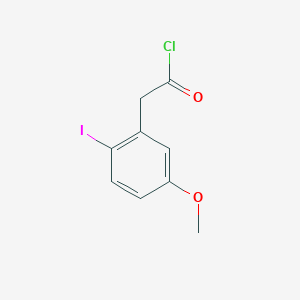
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
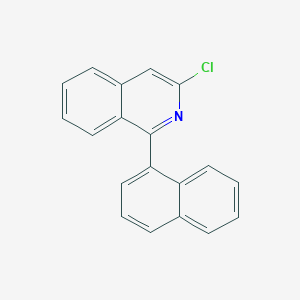
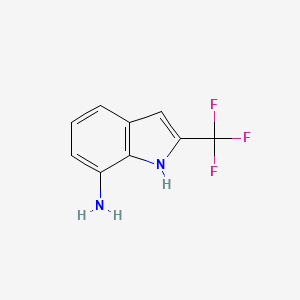

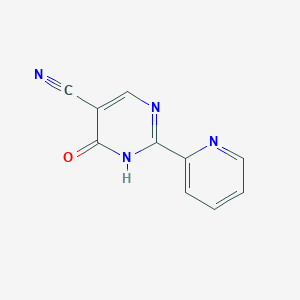
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

